



Application Note: Angiotensin II FAM-Labeled Internalization Assay in CHO Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

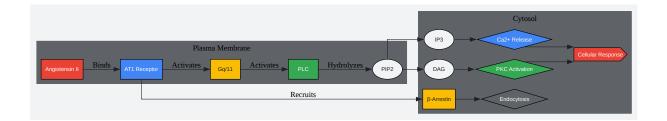
Angiotensin II (Ang II) is a crucial peptide hormone within the renin-angiotensin system, playing a significant role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.[1] Its effects are primarily mediated by the Angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor (GPCR).[1][2] Upon agonist binding, the AT1R activates downstream signaling cascades and subsequently undergoes internalization, a process critical for signal desensitization and resensitization.[3][4] This application note provides a detailed protocol for quantifying the internalization of Angiotensin II in Chinese Hamster Ovary (CHO) cells stably expressing the human AT1R, utilizing a FAM (fluorescein amidite)-labeled Angiotensin II peptide. This assay is a valuable tool for screening and characterizing novel compounds that modulate AT1R activity.

Signaling Pathway

Angiotensin II binding to the AT1R initiates a signaling cascade, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a range of cellular responses, including vasoconstriction and cell growth.[5] Following activation, the receptor is phosphorylated by G



protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which uncouples the receptor from the G protein and targets it for clathrin-mediated endocytosis.[4]



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Angiotensin II Signaling Pathway

Data Presentation

The following tables summarize key quantitative data for Angiotensin II receptor binding in CHO cells.



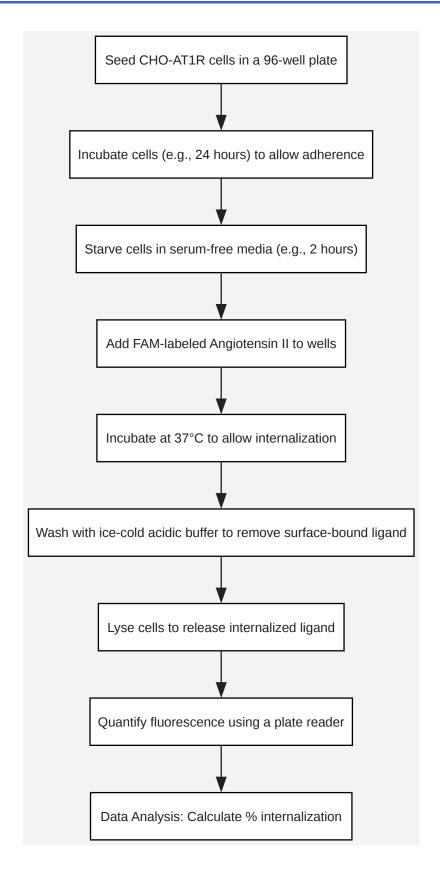
Parameter	Value	Cell Type	Reference
Kd (Angiotensin II)	0.7 nM	CHO cells stably expressing rat AT1a receptor	[5]
Kd (Angiotensin II)	1.9 nM	CHO-K1 cells stably expressing rat AT1A receptor	[6]
Bmax	1.2 pmol/mg protein	CHO cells stably expressing rat AT1a receptor	[5]
Bmax	3.4 pmol/mg protein	CHO-K1 cells stably expressing rat AT1A receptor	[6]

Kd: Dissociation constant, Bmax: Maximum binding capacity

Experimental Workflow

The experimental workflow for the Angiotensin II FAM-labeled internalization assay is a multistep process that involves cell preparation, ligand incubation, removal of non-internalized ligand, and quantification of the internalized fluorescent signal.





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Internalization Assay Workflow



Experimental Protocols Materials and Reagents

- CHO cells stably expressing human Angiotensin II Type 1 Receptor (CHO-AT1R)
- FAM-labeled Angiotensin II
- · Unlabeled Angiotensin II
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Acidic Wash Buffer (e.g., 0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5)
- Cell Lysis Buffer (e.g., RIPA buffer)
- 96-well black, clear-bottom tissue culture plates
- · Fluorescence plate reader

Cell Culture

- Culture CHO-AT1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Passage cells every 2-3 days to maintain sub-confluent cultures.

Internalization Assay Protocol

- Cell Seeding: Seed CHO-AT1R cells into a 96-well black, clear-bottom plate at a density of 5
 x 104 cells/well. Incubate for 24 hours to allow for cell attachment.
- Serum Starvation: Gently aspirate the culture medium and wash the cells once with PBS.
 Add 100 μL of serum-free DMEM to each well and incubate for 2 hours at 37°C to minimize



basal receptor internalization.

- Ligand Incubation:
 - Total Internalization: Add FAM-labeled Angiotensin II to the wells at a final concentration of 100 nM (or a concentration determined by a prior saturation binding experiment).
 - Non-specific Internalization: In a separate set of wells, co-incubate the FAM-labeled Angiotensin II (100 nM) with a high concentration of unlabeled Angiotensin II (e.g., 10 μM) to determine non-specific binding and uptake.
- Internalization: Incubate the plate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). A time of 2 minutes has been reported as the half-time for Angiotensin II endocytosis.[3]
- Removal of Surface-Bound Ligand:
 - Place the plate on ice to stop the internalization process.
 - Aspirate the medium and wash the cells twice with 200 μL of ice-cold PBS.
 - \circ Add 100 μ L of ice-cold Acidic Wash Buffer to each well and incubate on ice for 10 minutes to strip surface-bound ligand.
 - Aspirate the acidic buffer and wash the cells twice more with 200 μL of ice-cold PBS.
- Cell Lysis: Add 50 μL of Cell Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle shaking to ensure complete cell lysis.
- Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths appropriate for FAM (e.g., 495 nm excitation and 520 nm emission).

Data Analysis

• Calculate Specific Internalization:



- Specific Internalization = (Fluorescence of Total Internalization) (Fluorescence of Nonspecific Internalization)
- Determine Percent Internalization:
 - To determine the percentage of internalized receptors, a parallel experiment measuring total binding at 4°C (where internalization is inhibited) is required.
 - % Internalization = (Specific Internalization at 37°C / Specific Binding at 4°C) x 100

Conclusion

This application note provides a comprehensive guide for performing a FAM-labeled Angiotensin II internalization assay in CHO cells. The detailed protocol, along with the supporting data and pathway information, offers a robust framework for investigating the pharmacological modulation of the Angiotensin II Type 1 Receptor. This assay is a powerful tool in drug discovery for identifying and characterizing compounds that may have therapeutic potential in cardiovascular and related diseases.

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